Dodecyl(2-(2-hydroxyethoxy)ethyl)dimethylammonium chloride
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Overview
Description
Dodecyl(2-(2-hydroxyethoxy)ethyl)dimethylammonium chloride is a quaternary ammonium compound with the molecular formula C18H40ClNO2. It is known for its surfactant properties, making it useful in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl(2-(2-hydroxyethoxy)ethyl)dimethylammonium chloride can be synthesized through a quaternization reaction. This involves the reaction of dodecylamine with 2-(2-chloroethoxy)ethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 60-70°C .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through processes such as distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Dodecyl(2-(2-hydroxyethoxy)ethyl)dimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products Formed
Oxidation: Formation of oxides and alcohols.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted ammonium compounds.
Scientific Research Applications
Dodecyl(2-(2-hydroxyethoxy)ethyl)dimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell lysis buffers and as a disinfectant due to its antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antiseptic agent.
Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products.
Mechanism of Action
The mechanism of action of dodecyl(2-(2-hydroxyethoxy)ethyl)dimethylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This is particularly effective against bacteria and other microorganisms. The molecular targets include membrane lipids and proteins, which are essential for maintaining cell integrity .
Comparison with Similar Compounds
Similar Compounds
- Cetyltrimethylammonium chloride
- Benzalkonium chloride
- Dodecyltrimethylammonium chloride
Uniqueness
Dodecyl(2-(2-hydroxyethoxy)ethyl)dimethylammonium chloride is unique due to its specific structure, which imparts distinct surfactant properties. Compared to similar compounds, it offers enhanced solubility and stability in aqueous solutions, making it particularly useful in various applications.
Properties
CAS No. |
94160-20-0 |
---|---|
Molecular Formula |
C18H40ClNO2 |
Molecular Weight |
338.0 g/mol |
IUPAC Name |
dodecyl-[2-(2-hydroxyethoxy)ethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C18H40NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-19(2,3)15-17-21-18-16-20;/h20H,4-18H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
CYYKRMDOOUQCAN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCOCCO.[Cl-] |
Related CAS |
56422-83-4 |
Origin of Product |
United States |
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